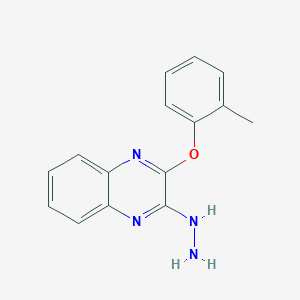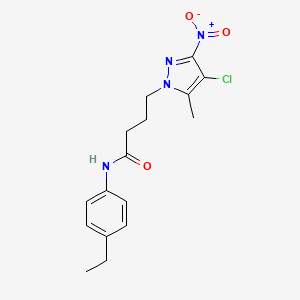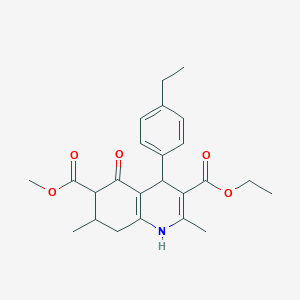![molecular formula C16H15NO4S2 B11444129 5-(Ethylsulfanyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B11444129.png)
5-(Ethylsulfanyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ETHYLSULFANYL)-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ETHYLSULFANYL)-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethylsulfanyl group: This step may involve nucleophilic substitution reactions.
Attachment of the furan ring: This can be done through coupling reactions.
Addition of the toluenesulfonyl group: This step might involve sulfonation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group.
Reduction: Reduction reactions can occur, potentially affecting the oxazole ring or the furan ring.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological assays: The compound can be used in various biological assays to study its effects on different biological systems.
Medicine
Drug development: The compound may have potential as a lead compound in the development of new pharmaceuticals.
Industry
Material science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(ETHYLSULFANYL)-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(METHYLSULFANYL)-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE
- 5-(ETHYLSULFANYL)-2-(THIOPHEN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE
Uniqueness
The presence of the ethylsulfanyl group and the furan ring in 5-(ETHYLSULFANYL)-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H15NO4S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-ethylsulfanyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
InChI |
InChI=1S/C16H15NO4S2/c1-3-22-16-15(17-14(21-16)13-5-4-10-20-13)23(18,19)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3 |
InChI Key |
JILGKFNICBEHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(dimethylamino)phenyl]-N-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11444049.png)
![6-(3-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B11444056.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11444073.png)

![2-({4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11444099.png)

![4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/structure/B11444104.png)
![6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11444106.png)
![3-{4-[(2H-1,3-Benzodioxol-5-YL)amino]-5-chloro-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid](/img/structure/B11444111.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11444113.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11444121.png)
![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(2-ethoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11444126.png)
